molecular formula C15H20Br2 B6197872 6-bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 410528-62-0

6-bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B6197872
CAS No.: 410528-62-0
M. Wt: 360.1
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Description

6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by its unique structure, which includes two bromine atoms and a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.

    Bromination: The introduction of bromine atoms is achieved through bromination reactions. This can be done using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Bromomethylation: The bromomethyl group is introduced via a bromomethylation reaction, often using formaldehyde and hydrobromic acid (HBr) under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and optimized reaction conditions are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atoms or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃), potassium tert-butoxide (KOtBu), or lithium aluminum hydride (LiAlH₄) are commonly used.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Major Products

The major products depend on the specific reactions and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or alcohol derivative.

Scientific Research Applications

Chemistry

In organic synthesis, 6-bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene serves as a versatile intermediate for the construction of more complex molecules. Its bromine atoms are reactive sites for further functionalization.

Biology and Medicine

This compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its structure allows for modifications that can lead to the discovery of new drugs.

Industry

In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its unique structure can impart desirable characteristics such as thermal stability and rigidity.

Mechanism of Action

The mechanism by which 6-bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on its application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, its derivatives might interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-hydroxy-3-methylcoumarin: Used as a photolabile protecting group.

    1-Bromo-2,4,5-trimethylbenzene: Another brominated aromatic compound with different substitution patterns.

    7-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the bromomethyl group, leading to different reactivity.

Uniqueness

6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine atoms and the tetrahydronaphthalene core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.

Properties

CAS No.

410528-62-0

Molecular Formula

C15H20Br2

Molecular Weight

360.1

Purity

95

Origin of Product

United States

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